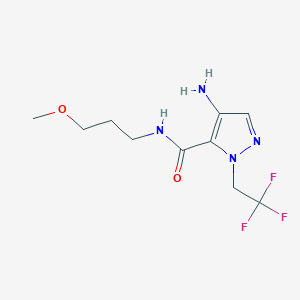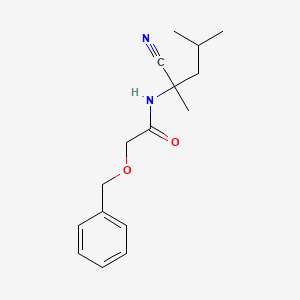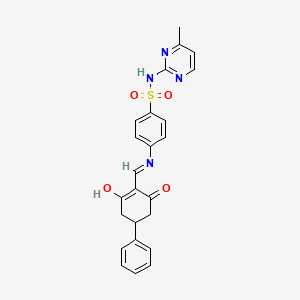
4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TFA-1 and is a pyrazole derivative. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that it may inhibit the activity of enzymes involved in the formation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of enzymes involved in the formation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, it has been found to have antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and has been found to have potent anticancer and antimicrobial activity. However, its limitations include its poor solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. These include:
1. Further investigation of its mechanism of action to better understand how it exerts its anticancer and antimicrobial activity.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its potential as a therapeutic agent for Alzheimer's disease.
4. Study of its potential toxicity and side effects to determine its safety for use in humans.
5. Investigation of its potential use in combination with other anticancer or antimicrobial agents to improve their efficacy.
In conclusion, 4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential and limitations for use in various applications.
Synthesemethoden
The synthesis of 4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been reported using different methods. One of the methods involves the reaction of 4-amino-1H-pyrazole-5-carboxamide with 2,2,2-trifluoroethyl chloroformate and 3-methoxypropylamine in the presence of triethylamine. Another method involves the reaction of 4-amino-1H-pyrazole-5-carboxamide with 2,2,2-trifluoroethyl chloroformate and 3-methoxypropylamine in the presence of N,N-diisopropylethylamine.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields. It has been found to have anticancer activity against various cancer cell lines. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease. Additionally, it has been investigated for its antimicrobial activity against various microorganisms.
Eigenschaften
IUPAC Name |
4-amino-N-(3-methoxypropyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O2/c1-19-4-2-3-15-9(18)8-7(14)5-16-17(8)6-10(11,12)13/h5H,2-4,6,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPPFSGIPUZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2759186.png)

![5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2759188.png)
![N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2759189.png)
![N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2759190.png)
![N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2759195.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2759199.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759201.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2759202.png)
![Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine](/img/structure/B2759203.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2759204.png)
